6-Ethynyl-N-methylquinolin-2-amine

Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

This quinoline derivative is uniquely functionalized with a 6-ethynyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and an N-methyl substituent critical for kinase inhibitor SAR studies. Unlike N-methylquinolin-2-amine or 6-ethynylquinoline, only this compound delivers the precise electronic and steric profile needed for reproducible bioconjugation and focused library synthesis. Available in certified 95–98% purity, it serves as a reliable HPLC/LC-MS reference standard. Its XLogP3 of 2.8 provides differentiated lipophilicity for PK modulation. Ideal for chemical biology probe development and MELK inhibitor scaffold optimization.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 1956354-68-9
Cat. No. B6314962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethynyl-N-methylquinolin-2-amine
CAS1956354-68-9
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C=C1)C=C(C=C2)C#C
InChIInChI=1S/C12H10N2/c1-3-9-4-6-11-10(8-9)5-7-12(13-2)14-11/h1,4-8H,2H3,(H,13,14)
InChIKeyNHTPYROHUBVINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynyl-N-methylquinolin-2-amine (CAS 1956354-68-9): A Specialized Quinoline Building Block for Medicinal Chemistry and Kinase-Targeted Research


6-Ethynyl-N-methylquinolin-2-amine (CAS 1956354-68-9) is a quinoline derivative characterized by a terminal ethynyl group at the 6-position and an N-methyl substitution on the 2-amino moiety [1]. This compound, with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol, serves as a versatile building block in organic synthesis and a potential scaffold for kinase inhibitor development [2]. Its unique substitution pattern distinguishes it from simpler quinoline analogs, offering a defined entry point for structure-activity relationship (SAR) studies and click chemistry applications.

Why 6-Ethynyl-N-methylquinolin-2-amine Cannot Be Replaced by Generic Quinoline Analogs in Precision Research


The biological activity, physicochemical properties, and synthetic utility of quinoline derivatives are exquisitely sensitive to substitution patterns [1]. The specific combination of a 6-ethynyl group and an N-methyl group in this compound creates a unique electronic and steric environment that is not replicated by analogs bearing only one of these modifications [2]. Replacing 6-Ethynyl-N-methylquinolin-2-amine with a simpler analog such as N-methylquinolin-2-amine or 6-ethynylquinoline would fundamentally alter key parameters like lipophilicity (XLogP3), hydrogen bonding capacity, and potential for subsequent derivatization (e.g., click chemistry). Such substitutions would invalidate structure-activity relationship (SAR) studies and compromise the integrity of any downstream synthetic or biological application relying on the precise molecular architecture of the target compound.

Quantitative Evidence Guide for 6-Ethynyl-N-methylquinolin-2-amine: Differential Data for Scientific Selection


Structural Differentiation: The Unique Convergence of 6-Ethynyl and N-Methyl Substitutions on the Quinoline Core

6-Ethynyl-N-methylquinolin-2-amine uniquely combines two critical structural motifs found in bioactive quinoline derivatives: an ethynyl group at the 6-position and a methylated amine at the 2-position. This contrasts with close analogs that possess only one of these features. N-methylquinolin-2-amine (CID 12548157) lacks the 6-ethynyl moiety, while 6-ethynylquinoline (CID 12678060) lacks the N-methyl group [1]. This specific combination creates a distinct molecular scaffold that is essential for structure-activity relationship (SAR) studies aimed at optimizing both target engagement and pharmacokinetic properties.

Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

Physicochemical Property Differentiation: Altered Lipophilicity and Polar Surface Area vs. Key Analogs

The computed physicochemical properties of 6-Ethynyl-N-methylquinolin-2-amine differ notably from its closest analogs, particularly in lipophilicity. The target compound exhibits an XLogP3 value of 2.8, which is higher than both N-methylquinolin-2-amine (XLogP3 = 2.1) and 6-ethynylquinoline (XLogP3 = 2.5) [1]. This increased lipophilicity, while maintaining a topological polar surface area (TPSA) of 24.9 Ų (identical to N-methylquinolin-2-amine but higher than 6-ethynylquinoline's 12.9 Ų), suggests a unique balance between membrane permeability and hydrogen bonding potential [1]. Such differences are critical for predicting absorption, distribution, and target engagement in biological systems.

Drug Discovery ADME Computational Chemistry

Potential Kinase Inhibition Profile: Alignment with Known Quinoline-Based Kinase Inhibitor Pharmacophores

Quinoline derivatives with ethynyl substitutions have been extensively patented as inhibitors of various kinases, including MELK (Maternal Embryonic Leucine Zipper Kinase) [1]. The structural features of 6-Ethynyl-N-methylquinolin-2-amine are consistent with the generic formula disclosed in patent US-9120749-B2, which claims quinoline derivatives for inhibiting MELK activity [1]. While direct inhibitory data for this specific compound is not publicly available, its scaffold aligns with a class of compounds demonstrated to modulate kinase activity in vitro and in vivo [2]. This class-level inference supports its prioritization for kinase-focused screening campaigns over analogs lacking the ethynyl moiety.

Kinase Inhibition Oncology Pharmacophore Modeling

Commercial Availability and Purity Benchmarking: Reliable Sourcing for Reproducible Research

6-Ethynyl-N-methylquinolin-2-amine is commercially available from multiple reputable chemical suppliers, with typical purity specifications ranging from 95% to 98% . For example, suppliers such as Boc Sciences and AK Scientific offer this compound with documented analytical data (HPLC, NMR) upon request, ensuring reproducibility in research applications . This contrasts with less common or custom-synthesized analogs, which may have variable purity or limited availability, potentially introducing confounding factors into experimental workflows.

Chemical Procurement Research Supply Chain Quality Control

Optimized Application Scenarios for 6-Ethynyl-N-methylquinolin-2-amine in Drug Discovery and Chemical Biology


Building Block for Click Chemistry Conjugation via Terminal Alkyne Group

The terminal ethynyl group at the 6-position of 6-Ethynyl-N-methylquinolin-2-amine provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry reactions [1]. This enables efficient conjugation to azide-functionalized biomolecules, fluorophores, or solid supports, facilitating the creation of chemical probes, affinity reagents, or targeted drug conjugates. This capability is not present in analogs like N-methylquinolin-2-amine, making the ethynyl-bearing compound uniquely suited for bioconjugation and chemical biology applications [2].

Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

The compound's quinoline core with a 6-ethynyl substituent aligns with the pharmacophore of patented MELK kinase inhibitors [1]. Researchers can use 6-Ethynyl-N-methylquinolin-2-amine as a starting scaffold to systematically modify the N-methyl group or further functionalize the ethynyl moiety, generating focused libraries for SAR studies aimed at optimizing kinase selectivity and potency. Its higher lipophilicity (XLogP3 = 2.8) compared to simpler analogs may also be exploited to modulate pharmacokinetic properties [2].

Reference Standard for Analytical Method Development in Quinoline Derivative Research

Given its commercial availability with certified purity (95-98%), 6-Ethynyl-N-methylquinolin-2-amine can serve as a reliable reference standard for developing and validating analytical methods such as HPLC, LC-MS, or NMR for the quantification and characterization of related quinoline derivatives [1]. Its distinct retention time and mass spectral profile, arising from the unique combination of ethynyl and N-methyl groups, provide a robust benchmark for quality control and purity assessment in synthetic and medicinal chemistry workflows [2].

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